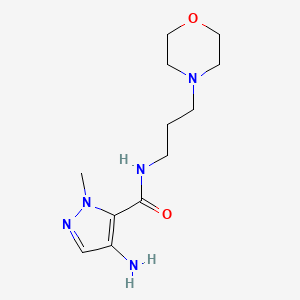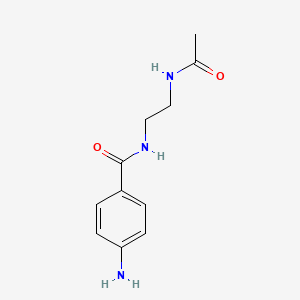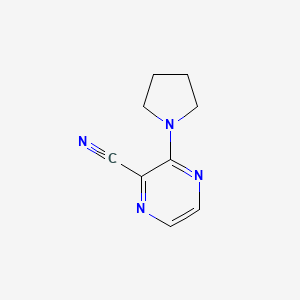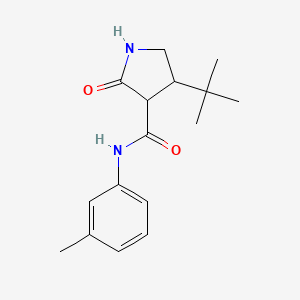
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been reported to inhibit the activity of CDK2 by binding to its ATP-binding site. This results in the inhibition of cell proliferation and induction of apoptosis. Similarly, this compound has been reported to inhibit the activity of GSK3β by binding to its active site. This results in the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation and differentiation. Additionally, this compound has been reported to inhibit the activity of Aurora kinase A by binding to its active site. This results in the inhibition of cell division and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation. Moreover, this compound has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Advantages and Limitations for Lab Experiments
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes, making it an ideal candidate for studying their biological functions. Additionally, its synthesis method is relatively simple and yields a high purity product. However, this compound also has some limitations for lab experiments. It has been reported to exhibit poor solubility in water, which can limit its use in certain experiments. Moreover, its potency can vary depending on the cell type and experimental conditions, making it challenging to compare results across different studies.
Future Directions
The potential applications of 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in various fields of science make it an exciting area of research. Some future directions for this compound research include:
1. Studying its potential applications in the treatment of Alzheimer's disease and diabetes.
2. Investigating its potential as a therapeutic agent for the treatment of various types of cancer.
3. Exploring its potential as a tool for studying the biological functions of CDK2, GSK3β, and Aurora kinase A.
4. Developing new synthesis methods for this compound that can improve its solubility and potency.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been reported to exhibit potent inhibitory activity against several enzymes. Future research on this compound can lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-amino-1-methyl-1H-pyrazole-5-carboxamide with 3-chloropropylmorpholine in the presence of a base. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK3β), and Aurora kinase A. These enzymes are known to play a crucial role in various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
4-amino-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-16-11(10(13)9-15-16)12(18)14-3-2-4-17-5-7-19-8-6-17/h9H,2-8,13H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLQWOFUGUXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)



![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)

![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)
![(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2472396.png)
![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2472403.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2472404.png)